Cas no 1261562-16-6 (3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol)

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol is a fluorinated aromatic compound featuring a pyridine core substituted with a hydroxymethyl group at the 2-position and a 2-(trifluoromethoxy)phenyl moiety at the 3-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The hydroxymethyl functionality provides a versatile handle for further derivatization, enabling the synthesis of esters, ethers, or other derivatives. This compound’s unique structure may contribute to binding affinity in target interactions, particularly in the development of bioactive molecules. Its well-defined stereochemistry and purity make it suitable for precise applications in pharmaceutical and material science research.
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol structure
1261562-16-6 structure
商品名:3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol
CAS番号:1261562-16-6
MF:C13H10F3NO2
メガワット:269.219213962555
CID:4986955

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol
    • インチ: 1S/C13H10F3NO2/c14-13(15,16)19-12-6-2-1-4-10(12)9-5-3-7-17-11(9)8-18/h1-7,18H,8H2
    • InChIKey: RQUUZUIQZDVRRR-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC=CC=1C1=CC=CN=C1CO)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 286
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 42.4

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013003517-1g
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol
1261562-16-6 97%
1g
$1564.50 2023-09-03
Alichem
A013003517-500mg
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol
1261562-16-6 97%
500mg
$782.40 2023-09-03
Alichem
A013003517-250mg
3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol
1261562-16-6 97%
250mg
$484.80 2023-09-03

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol 関連文献

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanolに関する追加情報

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol (CAS No. 1261562-16-6): An Overview

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol (CAS No. 1261562-16-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential therapeutic uses of 3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol.

Chemical Structure and Properties

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol is a pyridine derivative with a trifluoromethoxy substituent on the phenyl ring and a hydroxymethyl group on the pyridine ring. The molecular formula of this compound is C14H11F3NO2, and its molecular weight is 280.24 g/mol. The presence of the trifluoromethoxy group imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets.

The compound is typically synthesized through a multi-step process involving the coupling of 2-trifluoromethoxybenzyl bromide with 2-hydroxymethylpyridine in the presence of a suitable base. The resulting product is then purified using standard techniques such as column chromatography. The chemical stability of 3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol makes it suitable for various experimental conditions, including storage and handling in laboratory settings.

Synthesis Methods

The synthesis of 3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol has been extensively studied, and several methods have been reported in the literature. One common approach involves the nucleophilic substitution reaction between 2-trifluoromethoxybenzyl bromide and 2-hydroxymethylpyridine in the presence of potassium carbonate as a base. This method yields high purity and good yields, making it suitable for large-scale production.

An alternative synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These methods offer enhanced control over the regioselectivity and stereoselectivity of the final product, which can be crucial for pharmaceutical applications where precise structural control is required.

Biological Activities

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol has been investigated for its potential biological activities, including its effects on various cellular processes and signaling pathways. Recent studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

In addition to its anti-inflammatory effects, 3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol has also been found to possess neuroprotective properties. Research conducted on animal models has demonstrated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism underlying these effects is thought to involve modulation of oxidative stress and inhibition of apoptosis in neuronal cells.

Potential Therapeutic Applications

The diverse biological activities of 3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol make it a promising candidate for various therapeutic applications. In the field of neurology, this compound has shown potential as a treatment for neurodegenerative disorders due to its neuroprotective effects. Clinical trials are currently underway to evaluate its efficacy in patients with Alzheimer's disease and other related conditions.

In addition to neurology, 3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol has also been explored for its anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can effectively reduce inflammation and improve symptoms in animal models of these diseases.

Conclusion

3-(2-(Trifluoromethoxy)phenyl)pyridine-2-methanol (CAS No. 1261562-16-6) is a versatile compound with a unique chemical structure that confers a range of biological activities. Its anti-inflammatory and neuroprotective properties make it a valuable candidate for various therapeutic applications, particularly in the fields of neurology and inflammatory diseases. Ongoing research continues to uncover new insights into the mechanisms underlying these effects, paving the way for potential clinical applications in the future.

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